molecular formula C13H14N2O2 B561497 Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- CAS No. 108937-88-8

Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-

Cat. No.: B561497
CAS No.: 108937-88-8
M. Wt: 230.267
InChI Key: IWYVVYCPFPUUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- is a complex organic compound that belongs to the class of azepinoquinazolones. This compound has garnered significant interest due to its potential medicinal properties, particularly its antitussive and anti-asthmatic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy- stands out due to its unique combination of the azepine and quinazolinone rings, which contribute to its distinct pharmacological profile. Its ability to modulate multiple pathways and its potential for fewer side effects compared to traditional antitussives and anti-asthmatics make it a compound of significant interest .

Properties

CAS No.

108937-88-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.267

IUPAC Name

4-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C13H14N2O2/c16-10-6-4-5-9-12(10)14-11-7-2-1-3-8-15(11)13(9)17/h4-6,16H,1-3,7-8H2

InChI Key

IWYVVYCPFPUUEN-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C=CC=C3O)C(=O)N2CC1

Synonyms

Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-hydroxy-

Origin of Product

United States

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